molecular formula C16H19NO4 B13895753 (2R)-2-(benzyloxycarbonylamino)-3-(1-bicyclo[1.1.1]pentanyl)propanoic acid

(2R)-2-(benzyloxycarbonylamino)-3-(1-bicyclo[1.1.1]pentanyl)propanoic acid

Cat. No.: B13895753
M. Wt: 289.33 g/mol
InChI Key: USDITYNBEGFBPY-MFOWVQHXSA-N
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Description

(2R)-2-(benzyloxycarbonylamino)-3-(1-bicyclo[1.1.1]pentanyl)propanoic acid (CAS: 2322921-14-0) is a chiral bicyclopentane-derived amino acid derivative with a benzyloxycarbonyl (Cbz) protecting group on the α-amino moiety. Its molecular formula is C₁₆H₁₉NO₄, and it features a rigid bicyclo[1.1.1]pentane scaffold, which imparts unique steric and electronic properties compared to linear or cyclohexane-based analogs. This compound is primarily utilized in pharmaceutical research as a building block for constrained peptides or protease inhibitors due to its ability to mimic peptide backbones while resisting enzymatic degradation .

Properties

Molecular Formula

C16H19NO4

Molecular Weight

289.33 g/mol

IUPAC Name

(2R)-3-(1-bicyclo[1.1.1]pentanyl)-2-(phenylmethoxycarbonylamino)propanoic acid

InChI

InChI=1S/C16H19NO4/c18-14(19)13(9-16-6-12(7-16)8-16)17-15(20)21-10-11-4-2-1-3-5-11/h1-5,12-13H,6-10H2,(H,17,20)(H,18,19)/t12?,13-,16?/m1/s1

InChI Key

USDITYNBEGFBPY-MFOWVQHXSA-N

Isomeric SMILES

C1C2CC1(C2)C[C@H](C(=O)O)NC(=O)OCC3=CC=CC=C3

Canonical SMILES

C1C2CC1(C2)CC(C(=O)O)NC(=O)OCC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The preparation of (2R)-2-(benzyloxycarbonylamino)-3-(1-bicyclo[1.1.1]pentanyl)propanoic acid typically involves:

  • Introduction of the bicyclo[1.1.1]pentane substituent at the 3-position of a protected amino acid backbone.
  • Protection of the amino group with the benzyloxycarbonyl (Cbz) group.
  • Final isolation of the free acid form.

The bicyclo[1.1.1]pentane unit is commonly introduced via radical addition or cross-coupling reactions involving [1.1.1]propellane, a highly strained bicyclic hydrocarbon serving as a precursor.

Key Preparation Methods

Radical Addition to [1.1.1]Propellane

Recent advances demonstrate that bicyclo[1.1.1]pentane boronates can be synthesized in a single-step multi-component radical reaction involving:

  • A radical precursor such as a carboxylic acid-derived redox-active ester (RAE).
  • [1.1.1]Propellane as the bicyclo[1.1.1]pentane source.
  • A boron reagent (e.g., bis(pinacolato)diboron).

This reaction proceeds under mild photochemical conditions (e.g., 390 nm LED irradiation) in solvents like DMA, yielding bicyclo[1.1.1]pentane derivatives with high efficiency and functional group tolerance.

Table 1: Typical Reaction Conditions for Radical Bicyclo[1.1.1]pentane Formation

Component Amount (equiv.) Conditions Yield (%)
Redox-active ester (RAE) 1 DMA solvent, 0.1 M 70-90
[1.1.1]Propellane 1.5 16 h irradiation, 52 W 390 nm LED
Bis(pinacolato)diboron (B2pin2) 3 Room temperature

Chemical Reactions Analysis

Types of Reactions

(2R)-2-(benzyloxycarbonylamino)-3-(1-bicyclo[1.1.1]pentanyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyloxycarbonyl group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

(2R)-2-(benzyloxycarbonylamino)-3-(1-bicyclo[1.1.1]pentanyl)propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create complex molecules.

    Biology: Studied for its potential as a biochemical probe due to its unique structure.

    Medicine: Investigated for its potential therapeutic properties, particularly in drug design and development.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (2R)-2-(benzyloxycarbonylamino)-3-(1-bicyclo[1.1.1]pentanyl)propanoic acid is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its unique bicyclo[1.1.1]pentane structure. This interaction can modulate biochemical pathways, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural analogs and their distinct properties:

Compound Name CAS Number Key Structural Differences Purity/Storage Applications
(2R)-2-(benzyloxycarbonylamino)-3-(1-bicyclo[1.1.1]pentanyl)propanoic acid 2322921-14-0 R-configuration; Cbz-protected amino group Not specified Peptide mimetics, protease inhibitors
(2S)-2-amino-3-(1-bicyclo[1.1.1]pentanyl)propanoic acid 2095483-83-1 S-configuration; free amino group (no Cbz protection) ≥97%; 2–8°C storage Intermediate for bioactive molecules
(2S)-3-(1-bicyclo[1.1.1]pentanyl)-2-(tert-butoxycarbonylamino)propanoic acid 2343963-98-2 S-configuration; tert-butoxycarbonyl (Boc) protection Not specified Solid-phase peptide synthesis (SPPS)
methyl 2-(benzyloxycarbonylamino)-3-(1-bicyclo[1.1.1]pentanyl)propanoate 2940941-05-7 Methyl ester at carboxylate; Cbz-protected amino group Not specified Prodrug development; esterase-sensitive intermediates
(2R)-2-amino-2-[3-(trifluoromethyl)-1-bicyclo[1.1.1]pentanyl]acetic acid HCl 75525836 (PubChem) Trifluoromethyl substituent on bicyclopentane; free amino group; hydrochloride salt Not specified Fluorinated analogs for enhanced metabolic stability

Key Findings from Comparative Analysis

Stereochemical Impact: The R-configuration in the target compound (CAS: 2322921-14-0) contrasts with the S-enantiomer (CAS: 2095483-83-1), which lacks the Cbz group. The S-enantiomer’s free amino group makes it reactive but less stable under acidic conditions compared to the Cbz-protected R-analog .

Protecting Group Variations: The tert-butoxycarbonyl (Boc) group in CAS: 2343963-98-2 offers acid-labile protection, ideal for SPPS, whereas the Cbz group in the target compound is base-stable but requires hydrogenolysis for deprotection. This distinction dictates their use in different synthetic workflows .

Functional Group Modifications: The methyl ester derivative (CAS: 2940941-05-7) enhances lipophilicity, facilitating cell membrane penetration in prodrug applications. However, enzymatic hydrolysis is required to regenerate the active carboxylic acid .

Physicochemical Stability: The S-enantiomer (CAS: 2095483-83-1) requires stringent 2–8°C storage due to its unprotected amino group, whereas Cbz/Boc-protected analogs exhibit greater ambient stability .

Research Implications

  • The bicyclo[1.1.1]pentane core in all analogs confers rigidity , reducing conformational entropy and enhancing target binding specificity.
  • Fluorinated derivatives (e.g., CAS: 75525836) are prioritized in CNS drug discovery due to improved blood-brain barrier permeability .
  • Esterified analogs (e.g., CAS: 2940941-05-7) are critical for optimizing pharmacokinetic profiles in preclinical studies .

Biological Activity

(2R)-2-(benzyloxycarbonylamino)-3-(1-bicyclo[1.1.1]pentanyl)propanoic acid is a complex organic compound notable for its unique bicyclo[1.1.1]pentane structure combined with a benzyloxycarbonylamino group. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications.

  • Molecular Formula : C16H19NO4
  • Molecular Weight : 289.33 g/mol
  • CAS Number : 2322929-20-2

The rigid bicyclic framework of the compound influences its biological interactions and chemical reactivity, making it a subject of interest in various research fields.

Biological Activity

Research indicates that this compound exhibits significant biological activities, including:

  • Antimicrobial Properties : Studies have shown that compounds with similar structures can exhibit antimicrobial activity, suggesting potential applications in treating bacterial infections.
  • Enzyme Inhibition : The presence of the benzyloxycarbonyl group may enhance the compound's ability to inhibit specific enzymes, which is crucial in drug design for targeting metabolic pathways.
  • Bioisosterism : The bicyclo[1.1.1]pentane moiety serves as a bioisostere for ortho/para-substituted arenes, potentially allowing for the development of novel pharmaceuticals with improved efficacy and reduced side effects .

Case Study 1: Synthesis and Characterization

A study focused on the synthesis of this compound using a multi-step process involving:

  • Protection of the amino group with benzyloxycarbonyl,
  • Formation of the bicyclic structure through cyclization reactions.

The resulting compound was characterized using NMR and mass spectrometry, confirming its structure and purity .

Case Study 2: Biological Testing

In vitro testing revealed that this compound demonstrated:

  • Moderate inhibition of specific enzymes involved in metabolic pathways,
  • Antimicrobial activity against various strains of bacteria, indicating its potential as an antibiotic candidate .

Comparative Analysis

The following table summarizes key features of this compound compared to related compounds:

Compound NameStructureKey Features
This compoundStructureRigid bicyclic framework; potential enzyme inhibitor
2-Aminobutanoic acidLinearSimple amino acid structure; lower biological activity
BenzylamineAromatic amineLacks bicyclic structure; limited application in drug design

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